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Compound of Interest

Compound Name: 4-(Methylamino)-3-nitrophenol

Cat. No.: B185000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic

compound 4-(Methylamino)-3-nitrophenol. Due to the limited availability of public domain

experimental spectra for this specific molecule, this document presents predicted Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established

chemical principles. It also includes standardized experimental protocols for obtaining such

data.

Chemical Structure and Properties
IUPAC Name: 4-(methylamino)-3-nitrophenol Molecular Formula: C₇H₈N₂O₃[1] Molecular

Weight: 168.15 g/mol [1] CAS Number: 14703-88-9[1]

Below is a diagram illustrating the general workflow for the spectroscopic characterization of a

chemical compound like 4-(Methylamino)-3-nitrophenol.
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General Workflow for Spectroscopic Characterization

Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Synthesize 4-(Methylamino)-3-nitrophenol

Purify Compound (e.g., Chromatography, Recrystallization)

NMR Spectroscopy (¹H, ¹³C)

Sample Preparation

FTIR Spectroscopy

Sample Preparation

Process NMR Data (FID -> Spectrum) Process IR Data (Interferogram -> Spectrum)

Interpret NMR Spectra (Chemical Shifts, Coupling) Interpret IR Spectrum (Functional Group Analysis)

Structure Elucidation & Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for

4-(Methylamino)-3-nitrophenol. These predictions are based on the analysis of its chemical
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structure and comparison with similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~8.0 d 1H Ar-H ortho to NO₂

~7.0 d 1H Ar-H meta to NO₂

~6.8 dd 1H Ar-H ortho to OH

~5.0-6.0 br s 1H -OH

~4.0-5.0 br s 1H -NH

~3.0 s 3H -CH₃

Solvent: DMSO-d₆

Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm) Assignment

~155 Ar-C-OH

~145 Ar-C-NH

~140 Ar-C-NO₂

~125 Ar-CH

~115 Ar-CH

~110 Ar-CH

~30 -CH₃

Solvent: DMSO-d₆

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3500-3300 Broad O-H stretch

3400-3300 Medium N-H stretch

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600-1580 Strong N-O asymmetric stretch (NO₂)

1520-1475 Strong Aromatic C=C stretch

1360-1340 Strong N-O symmetric stretch (NO₂)

1300-1200 Strong C-N stretch

1250-1150 Strong C-O stretch (phenol)

Experimental Protocols
The following are general experimental protocols for obtaining NMR and IR spectra. Specific

parameters may need to be optimized for the instrument used and the sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

4-(Methylamino)-3-nitrophenol sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz)

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of the 4-(Methylamino)-3-nitrophenol
sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR

tube.

Instrumentation Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set appropriate parameters for spectral width, acquisition time, and relaxation delay.

Typically, 16-64 scans are sufficient.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the raw data (Free Induction Decay).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

4-(Methylamino)-3-nitrophenol sample

Potassium bromide (KBr) (for solid samples)

FTIR spectrometer

Procedure (KBr Pellet Method):[1]

Sample Preparation:

Grind a small amount (1-2 mg) of the 4-(Methylamino)-3-nitrophenol sample with

approximately 100-200 mg of dry KBr powder using a mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Background Spectrum:

Place the empty sample holder in the FTIR spectrometer and record a background

spectrum. This will be subtracted from the sample spectrum to remove contributions from

atmospheric CO₂ and water vapor.

Sample Spectrum Acquisition:

Place the KBr pellet containing the sample in the spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum.
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Identify and label the major absorption peaks in the spectrum.

Below is a diagram illustrating the logical relationship of the spectroscopic data to the chemical

structure of 4-(Methylamino)-3-nitrophenol.

Spectroscopic Data Correlation to Chemical Structure

NMR Data IR Data

4-(Methylamino)-3-nitrophenol

¹H Chemical Shifts & Coupling

correlates to

¹³C Chemical Shifts

correlates to

Vibrational Frequencies (stretching, bending)

correlates to

Structural Connectivity Molecular Skeleton Presence of OH, NH, NO₂, CH₃

Click to download full resolution via product page

Caption: Correlation of spectroscopic data to the structure of 4-(Methylamino)-3-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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